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Abstract

Tuvusertib (also known as M1774) is a potent and selective, orally bioavailable inhibitor of the
Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage
response (DDR).[1][2][3] By targeting ATR, Tuvusertib disrupts cancer cell DNA repair
mechanisms, leading to synthetic lethality in tumors with specific genetic backgrounds and
sensitizing them to DNA-damaging agents. This technical guide provides a comprehensive
overview of Tuvusertib's chemical structure, physicochemical properties, mechanism of action,

and key experimental data.

Chemical Structure and Physicochemical Properties

Tuvusertib is a complex heterocyclic molecule with the systematic IUPAC name 2-amino-6-
fluoro-N-(5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-
carboxamide.[4] Its chemical and physical properties are summarized in the table below.
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Property Value Source

2-amino-6-fluoro-N-(5-fluoro-4-
(1-methyl-1H-imidazol-5-

IUPAC Name o [4]
yl)pyridin-3-yl)pyrazolo[1,5-

a]pyrimidine-3-carboxamide

Synonyms M1774, ATR inhibitor 1 [5][6]
CAS Number 1613200-51-3 [5]

Molecular Formula C16H12F2N8O [4107]
Molecular Weight 370.32 g/mol [4117]

0=C(C1=C2N=CC(F)=CN2N=

SMILES C1IN)NC3=C(C4=CN=CN4C)C [5]
(F)=CN=C3
N Soluble in DMSO (6.25
Solubility [6]
mg/mL)

Mechanism of Action: Targeting the ATR Signaling
Pathway

Tuvusertib is a selective inhibitor of ATR kinase, a key protein in the DNA damage response
pathway.[1][8] ATR is activated in response to single-stranded DNA (ssDNA), which forms as a
result of DNA replication stress or damage.[1] Once activated, ATR phosphorylates a number of
downstream targets, most notably the checkpoint kinase 1 (CHK1).[1][7] This phosphorylation
event initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.

[1]

By inhibiting ATR, Tuvusertib prevents the phosphorylation and activation of CHK1.[6][7] This
abrogation of the G2/M cell cycle checkpoint prevents cells from halting division in the
presence of DNA damage, ultimately leading to mitotic catastrophe and apoptosis.[1] This
mechanism is particularly effective in cancer cells that have a high degree of replication stress
or that have mutations in other DNA damage response genes, such as ATM or p53.
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Tuvusertib has demonstrated potent anti-proliferative activity in a variety of cancer cell lines
and has shown efficacy in preclinical in vivo models.

In Vitro Activity

Tuvusertib exhibits low nanomolar to sub-micromolar IC50 values in several small cell lung
cancer (SCLC) cell lines.[1][9] Its inhibitory constant (Ki) for ATR is less than 1 uM.[6][10]

Cell Line IC50 (pM) Source
H146 (SCLC) ~0.1 [1][9]
H82 (SCLC) ~0.2 [1][9]
DMS114 (SCLC) ~0.1 [1][9]

In Vivo Activity

In vivo studies using xenograft models have shown that Tuvusertib can significantly inhibit
tumor growth.[4][9] For example, in a human gastric carcinoma N87 xenograft model,
Tuvusertib demonstrated anti-tumor activity.[9]

Clinical Pharmacokinetics

A first-in-human Phase 1 clinical trial provided key pharmacokinetic data for Tuvusertib in
patients with advanced solid tumors.[4][11]

Parameter Value Source

Time to Peak Plasma
) 0.5-3.5 hours [4][11]
Concentration (Tmax)

Mean Elimination Half-Life

(t/2) 1.2 - 5.6 hours [4][11]

Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
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This protocol is a general guideline for assessing the effect of Tuvusertib on the viability of
cancer cell lines.

Cell Viability Assay Workflow

Seed cells in 96-well plates

Y

Incubate for 24 hours

Y

Treat cells with varying concentrations of Tuvusertib

Y

Incubate for 72 hours

!

Add CellTiter-Glo® reagent

Incubate for 10 minutes at room temperature

Measure luminescence

Analyze data and calculate IC50
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Workflow for a Cell Viability Assay

Methodology:

o Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Treatment: Treat the cells with a serial dilution of Tuvusertib. Include a vehicle control (e.g.,
DMSO).

 Incubation: Incubate the plates for a specified period (e.g., 72 hours).[9]

o Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's
instructions. This reagent lyses the cells and generates a luminescent signal proportional to
the amount of ATP present, which is an indicator of cell viability.

» Signal Measurement: Measure the luminescent signal using a plate reader.

o Data Analysis: Plot the luminescence values against the log of the Tuvusertib concentration
and fit a dose-response curve to determine the IC50 value.

Western Blot for Phospho-CHK1

This protocol outlines the general steps to assess the inhibition of ATR activity by measuring
the phosphorylation of its downstream target, CHK1.

Methodology:

o Cell Treatment and Lysis: Treat cells with Tuvusertib for a specified time. Lyse the cells in a
buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

» Protein Quantification: Determine the protein concentration of each lysate using a standard
method like the BCA assay.

o SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose
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or PVDF membrane.

» Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or
bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody
binding.

e Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for
phosphorylated CHK1 (e.g., anti-p-CHK1 Ser345). Also, probe a separate membrane or strip
and re-probe the same membrane with an antibody for total CHK1 as a loading control.

e Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

e Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using
a chemiluminescence imaging system.

e Analysis: Quantify the band intensities to determine the relative levels of phosphorylated
CHK1 compared to total CHK1 and the untreated control.

Conclusion

Tuvusertib is a promising ATR inhibitor with a well-defined chemical structure and mechanism
of action. Its ability to selectively target the ATR kinase and disrupt the DNA damage response
in cancer cells has been demonstrated in both in vitro and in vivo studies. The pharmacokinetic
profile of Tuvusertib supports its oral administration. The experimental protocols provided in
this guide offer a framework for further investigation into the therapeutic potential of this
compound. As research continues, Tuvusertib may emerge as a valuable component of
combination therapies for a range of cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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